molecular formula C13H17NO3 B2409700 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid CAS No. 33214-72-1

3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid

Cat. No. B2409700
CAS RN: 33214-72-1
M. Wt: 235.283
InChI Key: GYPFTMSMFHHGSY-UHFFFAOYSA-N
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Description

3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions such as arthritis, menstrual cramps, and acute pain. Celecoxib is a COX-2 inhibitor, which means it selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, thereby reducing inflammation and pain.

Mechanism of Action

3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. This compound has also been shown to reduce the levels of vascular endothelial growth factor (VEGF), which is involved in the growth and spread of cancer cells. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid is its selectivity for COX-2 enzyme, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. This compound also has a longer half-life compared to other NSAIDs, which allows for less frequent dosing. However, one of the limitations of this compound is its potential for cardiovascular side effects, which has led to its limited use in certain patient populations.

Future Directions

There are several future directions for research on 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid. One potential direction is the development of new COX-2 inhibitors with improved selectivity and safety profiles. Another direction is the investigation of the potential role of this compound in the prevention and treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound and to identify potential biomarkers for monitoring its therapeutic effects.

Synthesis Methods

The synthesis of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid involves the reaction of 4-bromoaniline with 2-dimethylaminoethyl acrylate in the presence of a palladium catalyst to form 4-(dimethylamino)-2-styrylbenzene-1-bromide. This intermediate compound is then reacted with methyl 3-methylbut-2-enoate in the presence of a base to form this compound.

Scientific Research Applications

3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been studied for its potential role in the prevention and treatment of various types of cancer, including colorectal, breast, and lung cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-acetamidophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)14-11-6-4-10(5-7-11)13(2,3)8-12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPFTMSMFHHGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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